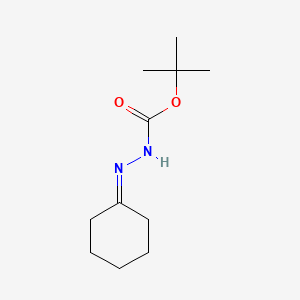Tert-butyl 2-cyclohexylidenehydrazinecarboxylate
CAS No.: 60295-11-6
Cat. No.: VC2016941
Molecular Formula: C11H20N2O2
Molecular Weight: 212.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 60295-11-6 |
|---|---|
| Molecular Formula | C11H20N2O2 |
| Molecular Weight | 212.29 g/mol |
| IUPAC Name | tert-butyl N-(cyclohexylideneamino)carbamate |
| Standard InChI | InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-12-9-7-5-4-6-8-9/h4-8H2,1-3H3,(H,13,14) |
| Standard InChI Key | VBSQBVWEZOIWGF-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NN=C1CCCCC1 |
| Canonical SMILES | CC(C)(C)OC(=O)NN=C1CCCCC1 |
Introduction
Chemical Identity and Structure
Tert-butyl 2-cyclohexylidenehydrazinecarboxylate, with the CAS number 60295-11-6, is an organic compound with the molecular formula C11H20N2O2 and a molecular weight of 212.29 g/mol . Structurally, it features a tert-butyl group attached to a hydrazinecarboxylate moiety, which is further connected to a cyclohexylidene group. This compound is also known by several synonyms including 1-Boc-2-cyclohexylidenehydrazine, tert-butyl N-(cyclohexylideneamino)carbamate, and hydrazinecarboxylic acid, 2-cyclohexylidene-, 1,1-dimethylethyl ester .
Physical and Chemical Properties
The physical and chemical properties of tert-butyl 2-cyclohexylidenehydrazinecarboxylate are summarized in Table 1:
Synthesis Methods
Standard Preparation
Applications in Organic Chemistry
Tert-butyl 2-cyclohexylidenehydrazinecarboxylate serves several important functions in organic synthesis and research:
Synthetic Intermediate
This compound functions as a key intermediate in the synthesis of various organic substances. It plays a crucial role in the preparation of:
-
Hydrazine derivatives: As demonstrated in the hydrogenation reaction to produce tert-butyl 2-cyclohexylhydrazinecarboxylate
-
Potentially bioactive compounds: The structural features of this compound make it suitable for incorporation into molecules with potential pharmacological activity
Research Applications
Recent research has highlighted the importance of tert-butyl 2-cyclohexylidenehydrazinecarboxylate in various chemical studies:
-
Oxidation studies: The compound has been mentioned in research investigating cyclohexene oxidation pathways via peroxyl radical generation
-
Domino annulation reactions: Research published in 2021 discusses the use of similar tert-butyl carbamate derivatives in organocatalytic domino annulation for synthesizing bridged and fused ring heterocycles
Research Findings
Hydrogenation Studies
A detailed study on the hydrogenation of tert-butyl 2-cyclohexylidenehydrazinecarboxylate to produce tert-butyl 2-cyclohexylhydrazinecarboxylate demonstrates the compound's utility in reduction reactions. This transformation is significant as it converts the cyclohexylidene (C=N) double bond to a cyclohexyl-NH single bond. The reaction achieves an excellent yield of 92%, indicating the efficiency of this synthetic pathway .
The product of this reaction has been characterized by 1H NMR (400 MHz, CDCl3): δ 6.05 (s, 1H), 3.89 (brs, 1H), 2.76-2.81 (m, 1H), 1.81-1.84 (m, 2H), 1.71-1.75 (m, 2H), 1.58-1.62 (m, 1H), 1.46 (s, 9H), 1.08-1.28 (5H, m) .
Structural Analogs and Derivatives
Comparative Analysis of Related Compounds
Several structural analogs of tert-butyl 2-cyclohexylidenehydrazinecarboxylate have been studied, as outlined in Table 2:
These structural analogs differ primarily in the cyclic moiety attached to the hydrazinecarboxylate group. The cyclic component ranges from cyclobutyl to cyclohexyl, with corresponding variations in molecular weight and potentially in reactivity.
Transformation to Related Compounds
The primary transformation documented for tert-butyl 2-cyclohexylidenehydrazinecarboxylate is its hydrogenation to form tert-butyl 2-cyclohexylhydrazinecarboxylate. This reaction is significant as it changes the compound's reactivity profile by converting the imine functionality to an amine .
Future Research Directions
Based on the current literature and the compound's structural features, several promising research directions emerge:
-
Development of novel synthetic methodologies: Exploring new catalytic systems for the efficient transformation of tert-butyl 2-cyclohexylidenehydrazinecarboxylate into complex molecular architectures
-
Medicinal chemistry applications: Investigation of hydrazine derivatives as potential pharmacophores, particularly given the documented interest in similar compounds for anti-tuberculosis research
-
Materials science: Exploration of the compound and its derivatives as building blocks for functional materials with specialized properties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume